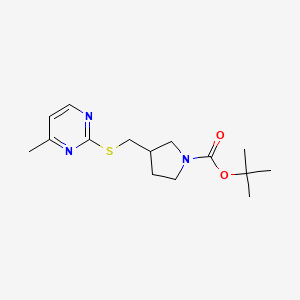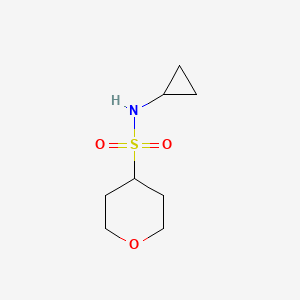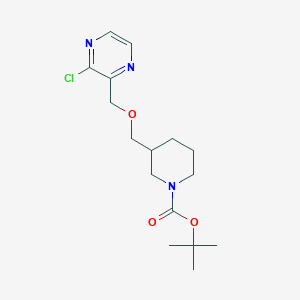
tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloropyrazine moiety. The tert-butyl group is then added to the piperidine ring to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloropyrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine carboxylates .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-Butyl 3-(((3-chloropyrazin-2-yl)methoxy)methyl)piperidine-1-carboxylate include:
- tert-Butyl 3-((6-chloropyrazin-2-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H24ClN3O3 |
|---|---|
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
tert-butyl 3-[(3-chloropyrazin-2-yl)methoxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-8-4-5-12(9-20)10-22-11-13-14(17)19-7-6-18-13/h6-7,12H,4-5,8-11H2,1-3H3 |
Clave InChI |
XUNXCDCWMFYZBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)COCC2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


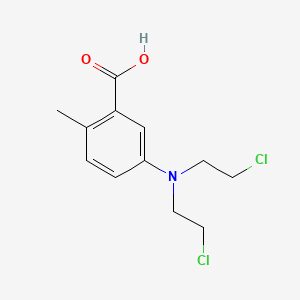
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)

![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)

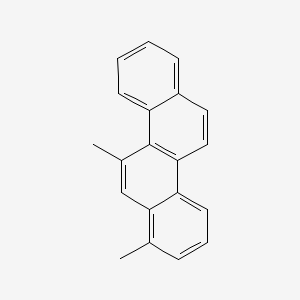



![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
